molecular formula C20H25N3O2 B13203615 N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide

N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide

Cat. No.: B13203615
M. Wt: 339.4 g/mol
InChI Key: LKFOZSZNDPOZLN-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide is a structurally complex acetamide derivative characterized by dual 2,3-dimethylphenyl substituents. One substituent is directly attached to the acetamide nitrogen, while the second is part of a carbamoyl group linked via a methylene bridge to the amino group of the acetamide backbone (Fig. 1). The compound has been studied in pharmacological contexts, as evidenced by its inclusion in impurity profiles of pharmaceutical reference standards . However, commercial availability of its hydrochloride salt has been discontinued, suggesting challenges in synthesis, stability, or efficacy .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[2-(2,3-dimethylanilino)-2-oxoethyl]amino]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C20H25N3O2/c1-13-7-5-9-17(15(13)3)22-19(24)11-21-12-20(25)23-18-10-6-8-14(2)16(18)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

LKFOZSZNDPOZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCC(=O)NC2=CC=CC(=C2C)C)C

Origin of Product

United States

Biological Activity

N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride (CAS No. 1049756-66-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26ClN3O2
  • Molecular Weight : 375.9 g/mol
  • CAS Number : 1049756-66-2

Pharmacological Profile

  • Anticancer Activity :
    Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown substantial activity against various cancer cell lines, including Caco-2 and A549 cells. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that structural modifications can lead to improved efficacy against cancer cells .
  • Antifungal Activity :
    Similar compounds have been noted for their broad-spectrum antifungal activity against drug-resistant strains of Candida. For example, certain derivatives demonstrated effectiveness against Candida auris, which is known for its resistance to conventional antifungal treatments .
  • Mechanism of Action :
    The biological activity of this compound may be attributed to its ability to interact with specific biological targets through hydrogen bonding and other intermolecular interactions. Studies suggest that the presence of carbamoyl and sulfonamide groups in related structures plays a crucial role in stabilizing these interactions, thereby enhancing their biological activity .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerThiazole DerivativesSignificant reduction in cell viability (Caco-2: 54.9%)
AntifungalDimethylphenyl DerivativesBroad-spectrum activity against Candida strains
Mechanism InsightsCarbamoyl CompoundsStabilization via hydrogen bonding

Detailed Findings

  • Anticancer Studies :
    • Compounds structurally related to this compound showed reduced viability in cancer cell lines by approximately 31.9% to 39.8% compared to untreated controls .
    • The incorporation of specific functional groups significantly enhanced anticancer activity against Caco-2 cells (p < 0.001) .
  • Antifungal Efficacy :
    • Certain derivatives exhibited potent antifungal properties against resistant strains of Candida, suggesting potential for therapeutic development against fungal infections .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Compound Name Substituents on Acetamide Nitrogen Aryl Group Features Functional Modifications Reference
Target Compound N-(2,3-dimethylphenyl), carbamoylmethylamino Dual 2,3-dimethylphenyl groups Carbamoyl-methyl linkage
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazol-4-yl 3,4-Dichlorophenyl Dichloro substitution, heterocyclic N-attachment
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl 2,6-Dichlorophenyl Dichloro substitution, sulfur-containing heterocycle
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide HCl Diethylamino 2,3-Dimethylphenyl Hydrophobic diethylamino group
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide Carbamoylmethyl 2,6-Dimethylphenyl Chloro substituent, para-methyl orientation

Key Observations:

Aryl Group Influence: The target compound’s 2,3-dimethylphenyl groups contrast with dichlorophenyl substituents in analogues (e.g., ). The 2,6-dimethylphenyl variant () exhibits distinct steric and electronic effects due to para-methyl placement, which could alter binding interactions in receptor models.

Functional Modifications: The carbamoyl-methyl group in the target compound enables hydrogen bonding, enhancing solubility compared to analogues like 2-(sec-butylamino)-N-(2,3-dimethylphenyl)acetamide (), where the hydrophobic sec-butyl group reduces polarity.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Acetamides

Compound Dihedral Angles Between Aromatic Rings Hydrogen Bonding Patterns Crystal Packing Features Reference
Target Compound (HCl salt) Not reported (discontinued) Likely N–H⋯O/N interactions Discontinued; insufficient data
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 44.5–77.5° (aryl vs. pyrazole) R₂²(10) dimer formation via N–H⋯O Three molecules per asymmetric unit with variable conformers
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7° (aryl vs. thiazole) R₂²(8) chains via N–H⋯N 1-D chains along [100] axis
  • Conformational Flexibility : The dihedral angles in dichlorophenyl analogues () highlight conformational diversity driven by steric repulsion and hydrogen bonding. The target compound’s dual 2,3-dimethylphenyl groups likely induce similar torsional strain, but data are lacking due to discontinuation .
  • Hydrogen Bonding: Analogues form stable dimers or chains via N–H⋯O/N interactions, which are critical for crystal packing and solubility. The carbamoyl group in the target compound may enhance such interactions compared to non-carbamoyl derivatives .

Physicochemical and Toxicological Profiles

  • Solubility: The hydrochloride salt of the target compound (discontinued) likely had improved aqueous solubility over the free base, comparable to pretilachlor ().
  • Toxicity: Limited data exist for the target compound, but chloroacetamide derivatives (e.g., alachlor) are associated with environmental persistence and toxicity .

Preparation Methods

Route A: Direct Amidation of 2,3-Dimethylphenyl Derivatives

This method involves the direct amidation of 2,3-dimethylphenyl acyl chlorides with amino compounds:

2,3-Dimethylphenyl acyl chloride + aminoalkylamine → N-(2,3-dimethylphenyl)-acetamide derivative

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Catalyst: Pyridine or triethylamine (as base)
  • Temperature: 0°C to room temperature
  • Time: 2–4 hours

Advantages:

  • High yield
  • Straightforward process

Limitations:

  • Requires pre-synthesis of acyl chloride intermediates

Route B: Carbamoyl Chloride Route

In this approach, carbamoyl chlorides derived from 2,3-dimethylphenyl isocyanates are reacted with suitable amines:

2,3-Dimethylphenyl isocyanate + methylamine → N-(2,3-dimethylphenyl)carbamoyl methylamine

Followed by coupling with aminoacetic acid derivatives:

N-(2,3-Dimethylphenyl)carbamoyl methylamine + chloroacetyl derivatives → Final amide

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile
  • Catalyst: None or catalytic amounts of DMAP
  • Temperature: Room temperature to 50°C

Route C: Multi-step Synthesis via Intermediates

Based on patent WO2016170544A1, a multi-step synthesis involves:

  • Preparation of a carbamoyl precursor via reaction of 2,3-dimethylphenyl isocyanate with formaldehyde derivatives.
  • Subsequent coupling with amino acids or their derivatives under controlled conditions.
  • Final amidation step to attach the N-(2,3-dimethylphenyl) moiety.

This route allows for better control of stereochemistry and purity, especially when synthesizing derivatives with specific stereochemical configurations.

Specific Process Conditions and Key Reagents

Step Reagents Solvents Conditions Notes
Acylation 2,3-Dimethylphenyl acyl chloride Dichloromethane, pyridine 0°C to room temperature For direct amide formation
Carbamoylation 2,3-Dimethylphenyl isocyanate Acetonitrile Room temperature For carbamoyl linkage formation
Coupling Aminoalkyl derivatives Tetrahydrofuran, dichloromethane 25–50°C Using catalysts like DMAP or EDCI
Final amidation Amino acids or derivatives Dichloromethane 0–25°C Under inert atmosphere

Solvent Selection

  • Preferred solvents: Dichloromethane, tetrahydrofuran, acetonitrile, and ethyl acetate.
  • Anti-solvents: n-Pentane or hexane for crystallization or amorphous form preparation.

Catalysts and Coupling Agents

Synthesis of the Amorphous Form

The patent WO2016170544A1 describes an advanced method for preparing amorphous forms, which involves:

  • Reacting the intermediate with perfluorophenol derivatives in dichloromethane.
  • Using anti-solvents like n-pentane at low temperatures (-70°C to 30°C).
  • Isolating the amorphous form via rapid cooling and solvent removal.

This process enhances bioavailability and stability of the final compound.

Summary of the Synthesis Pathway

The most reliable and scalable route involves:

  • Preparing the 2,3-dimethylphenyl acyl chloride.
  • Reacting with methylamine or other amino derivatives to form the corresponding amide.
  • Coupling the amide with carbamoyl chlorides or isocyanates derived from the phenyl groups.
  • Final amidation with aminoalkyl derivatives under controlled conditions.
  • Optional formation of amorphous forms via solvent-antisolvent techniques.

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